2,3-Dimethylpyrazine

Catalog No.
S597578
CAS No.
5910-89-4
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylpyrazine

CAS Number

5910-89-4

Product Name

2,3-Dimethylpyrazine

IUPAC Name

2,3-dimethylpyrazine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3

InChI Key

OXQOBQJCDNLAPO-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2,3-dimethylpyrazine, 2,3-DMP pyrazine

Canonical SMILES

CC1=NC=CN=C1C

The exact mass of the compound 2,3-Dimethylpyrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, organic solvents, oilsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2,3-Dimethylpyrazine is a substituted heterocyclic aromatic compound widely utilized as a high-impact aroma chemical and a specialized building block in organic synthesis [1]. Characterized by two adjacent methyl groups on the pyrazine ring, it is a liquid at room temperature (melting point 11–13 °C, boiling point 156 °C) with distinct roasted, nutty, cocoa, and caramel sensory notes. In industrial procurement, it is primarily sourced for flavor and fragrance (F&F) formulations, as well as serving as a structurally constrained ligand in coordination chemistry and a regioselective precursor for active pharmaceutical ingredients (APIs). Its specific substitution pattern fundamentally alters its sensory threshold, steric profile, and downstream reactivity compared to its positional isomers, making it a highly specific procurement target [1].

Substituting 2,3-dimethylpyrazine with its close analogs, such as 2,5-dimethylpyrazine or 2,6-dimethylpyrazine, leads to immediate failures in both sensory formulation and chemical synthesis[1]. In F&F applications, positional isomers possess drastically different odor detection thresholds—varying by over an order of magnitude—meaning a generic substitution will either overpower a flavor profile or fail to register at standard dosing levels. In chemical synthesis and materials science, the adjacent methyl groups of the 2,3-isomer create unique steric hindrance around the nitrogen atoms [2]. This specific geometry dictates the topology of metal-organic coordination polymers and restricts downstream functionalization to the 5 and 6 positions, making it structurally irreplaceable for targeted API synthesis and specific ligand design.

Sensory Formulation Dosing and Odor Detection Threshold

In aqueous sensory evaluations, 2,3-dimethylpyrazine demonstrates an odor detection threshold of 2,500 ppb. In contrast, its positional isomers 2,5-dimethylpyrazine and 2,6-dimethylpyrazine exhibit significantly lower thresholds of 800 ppb and 200 ppb, respectively[1]. This quantitative difference requires formulators to use higher relative concentrations of the 2,3-isomer to achieve its specific roasted cocoa and caramel notes without causing sensory imbalance.

Evidence DimensionOdor detection threshold in water
Target Compound Data2,500 ppb
Comparator Or Baseline2,5-Dimethylpyrazine (800 ppb) and 2,6-Dimethylpyrazine (200 ppb)
Quantified Difference3.1x to 12.5x higher detection threshold than 2,5- and 2,6-isomers
ConditionsAqueous solution sensory assay

Formulators must procure the exact 2,3-isomer to control dosing precision and achieve specific roasted notes without the overpowering impact of lower-threshold isomers.

Steric Hindrance in Metal-Organic Coordination Topologies

The adjacent methyl groups in 2,3-dimethylpyrazine introduce significant localized steric hindrance near the coordinating nitrogen atoms. In the synthesis of Keggin-based coordination polymers and cadmium/copper complexes, this steric bulk forces the formation of specific 3D frameworks or discrete complexes (e.g., [CdI2(2,3-dimethylpyrazine)2]) [1]. Conversely, less hindered comparators like unsubstituted pyrazine or 2,5-dimethylpyrazine typically allow for planar 2D layer topologies or tighter coordination networks due to reduced ortho-like repulsion [2].

Evidence DimensionCoordination topology and steric bulk
Target Compound DataInduces discrete complexes or specific sterically-driven 3D frameworks
Comparator Or BaselinePyrazine / 2,5-Dimethylpyrazine (forms 2D layers or tighter networks)
Quantified DifferenceFundamental shift in crystal lattice topology due to ortho-like methyl repulsion
ConditionsMetal-organic framework (MOF) / coordination polymer synthesis with Cu(I) or Cd(II)

Materials scientists must select the 2,3-isomer when designing coordination polymers that require specific steric repulsion to achieve targeted pore sizes or discrete complex geometries.

Regioselective Precursor Suitability for API Synthesis

As a synthetic intermediate, 2,3-dimethylpyrazine provides exclusively the 5 and 6 positions for downstream electrophilic or nucleophilic functionalization [1]. This contiguous open-site geometry is fundamentally different from 2,5-dimethylpyrazine, which leaves the isolated 3 and 6 positions available. Consequently, the 2,3-isomer is strictly required for synthesizing 5,6-disubstituted or 2,3-fused pyrazine derivatives used in targeted pharmaceutical pathways.

Evidence DimensionAvailable substitution sites
Target Compound DataOpen sites at positions 5 and 6 (contiguous)
Comparator Or Baseline2,5-Dimethylpyrazine (open sites at positions 3 and 6, isolated)
Quantified Difference100% shift in regiochemical outcome for downstream derivatives
ConditionsAromatic substitution reactions in organic synthesis

Procurement for pharmaceutical intermediate synthesis cannot substitute isomers, as the 2,3-substitution pattern is mandatory for achieving the correct API molecular geometry.

Flavor and Fragrance Formulation Blending

Ideal for formulations requiring warm, roasted, cocoa, and caramel notes (e.g., bakery, dairy, and coffee products) where its specific 2,500 ppb threshold allows for controlled, high-dose blending without overpowering the sensory profile, unlike lower-threshold isomers [1].

Coordination Polymer and MOF Synthesis

Utilized as a sterically demanding bidentate ligand in inorganic chemistry to engineer specific 3D frameworks or discrete metal complexes, leveraging the steric repulsion of its adjacent methyl groups to control crystal lattice topology [2].

Pharmaceutical Intermediate Manufacturing

Procured as a rigid, regioselective building block for APIs that require contiguous functionalization at the 5 and 6 positions of the pyrazine ring, such as specific kinase inhibitors or fused heterocyclic drugs where 2,5-substitution would fail [3].

Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS]
colourless to light yellow liquid with a nutty, cocoa-like odou

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

108.068748264 Da

Monoisotopic Mass

108.068748264 Da

Boiling Point

155.00 to 157.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

Density

0.997-1.030

LogP

0.54 (LogP)
0.54

UNII

WHF7883D0V

GHS Hazard Statements

Aggregated GHS information provided by 1664 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.5 [mmHg]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

25704-73-8
5910-89-4

Wikipedia

2,3-dimethylpyrazine

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2,3-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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